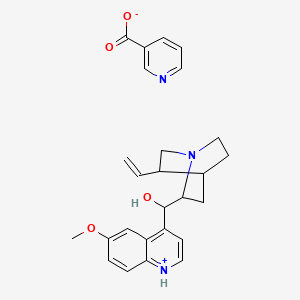
(8alpha,9R)-9-Hydroxy-6'-methoxycinchonanium nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium nicotinate is a complex organic compound that belongs to the class of cinchona alkaloids. This compound is known for its unique structural features and potential applications in various scientific fields. It is derived from the cinchona tree, which has been historically significant for its medicinal properties, particularly in the treatment of malaria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium nicotinate typically involves multiple steps, starting from the extraction of natural cinchona alkaloids. The key steps include:
Extraction: The initial step involves extracting the alkaloids from the bark of the cinchona tree using solvents like ethanol or methanol.
Hydroxylation: The extracted alkaloids undergo hydroxylation to introduce the hydroxy group at the 9th position.
Methoxylation: The next step involves methoxylation to add a methoxy group at the 6’ position.
Nicotinate Formation: Finally, the compound is reacted with nicotinic acid to form the nicotinate ester.
Industrial Production Methods
Industrial production of (8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium nicotinate involves large-scale extraction and chemical modification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium nicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, which can have different biological and chemical properties.
Scientific Research Applications
(8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis.
Biology: The compound is studied for its potential anti-malarial and anti-cancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium nicotinate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The nicotinate moiety enhances the compound’s bioavailability and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Quinine: Another cinchona alkaloid with anti-malarial properties.
Cinchonine: Similar structure but lacks the methoxy group.
Cinchonidine: Similar structure with different stereochemistry.
Uniqueness
(8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium nicotinate is unique due to its specific hydroxylation and methoxylation patterns, which confer distinct chemical and biological properties
Properties
CAS No. |
94107-85-4 |
|---|---|
Molecular Formula |
C26H29N3O4 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-1-ium-4-yl)methanol;pyridine-3-carboxylate |
InChI |
InChI=1S/C20H24N2O2.C6H5NO2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;8-6(9)5-2-1-3-7-4-5/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-4H,(H,8,9) |
InChI Key |
JLKLNKWCCKPIOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C[NH+]=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC(=CN=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


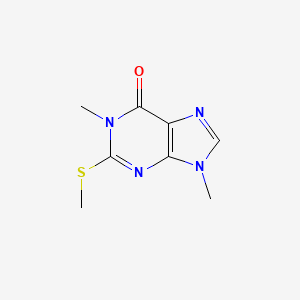

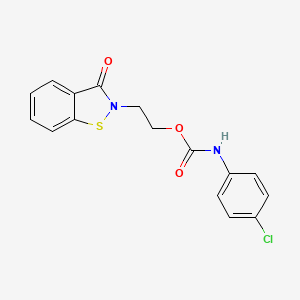
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate](/img/structure/B12690754.png)
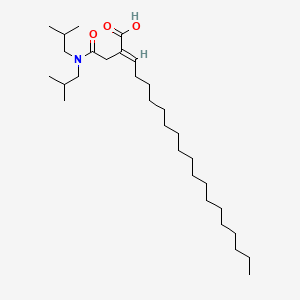
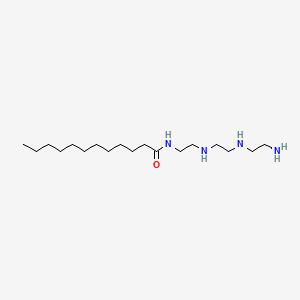

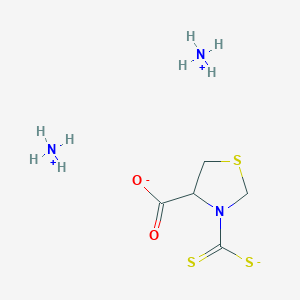
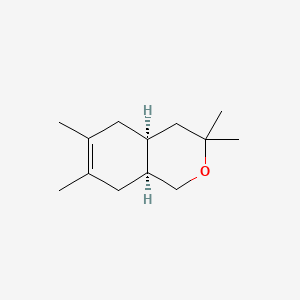
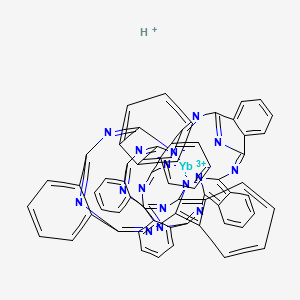

![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)

![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)
